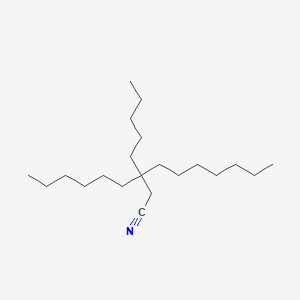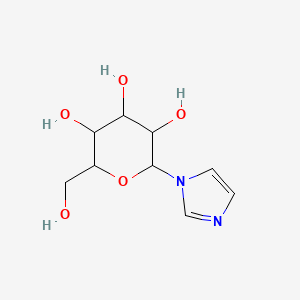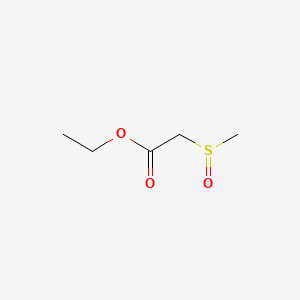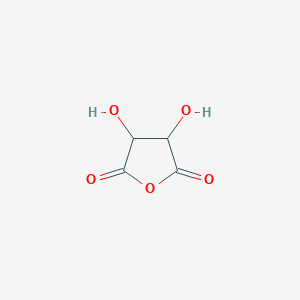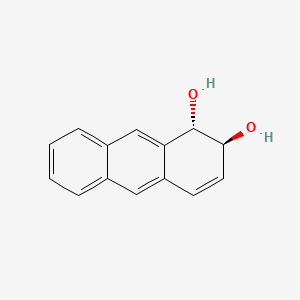
1,2-Anthracenediol, 1,2-dihydro-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Anthracenediol, 1,2-dihydro-, trans- is a chemical compound with the molecular formula C14H12O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms of the anthracene ring system in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Anthracenediol, 1,2-dihydro-, trans- can be synthesized through several methods. One common approach involves the reduction of anthraquinone using sodium borohydride in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under mild conditions and yields the desired diol in good purity .
Industrial Production Methods
Industrial production of 1,2-Anthracenediol, 1,2-dihydro-, trans- often involves catalytic hydrogenation of anthraquinone. This process is carried out in the presence of a metal catalyst such as palladium or platinum under controlled temperature and pressure conditions. The resulting product is then purified through recrystallization or chromatography to obtain high-purity 1,2-Anthracenediol, 1,2-dihydro-, trans- .
Chemical Reactions Analysis
Types of Reactions
1,2-Anthracenediol, 1,2-dihydro-, trans- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form anthraquinone derivatives.
Reduction: Reduction of the compound can be achieved using sodium borohydride or lithium aluminum hydride, leading to the formation of anthracene derivatives.
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives, anthracene derivatives, and various substituted anthracene compounds. These products have diverse applications in organic synthesis and material science .
Scientific Research Applications
1,2-Anthracenediol, 1,2-dihydro-, trans- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various anthracene derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2-Anthracenediol, 1,2-dihydro-, trans- involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a potential antioxidant. It interacts with molecular targets such as enzymes and reactive oxygen species, modulating various biochemical pathways. These interactions are crucial for its potential therapeutic effects and industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Anthracenediol, 1,2-dihydro-, cis-: This isomer differs in the spatial arrangement of the hydroxyl groups, leading to different chemical properties and reactivity.
Anthraquinone: A precursor to 1,2-Anthracenediol, 1,2-dihydro-, trans-, it is widely used in the synthesis of various anthracene derivatives.
1,4-Anthracenediol: Another diol derivative of anthracene, differing in the position of the hydroxyl groups.
Uniqueness
1,2-Anthracenediol, 1,2-dihydro-, trans- is unique due to its specific trans configuration, which imparts distinct chemical properties and reactivity compared to its cis isomer and other anthracene derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
4841-37-6 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1S,2S)-1,2-dihydroanthracene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8,13-16H/t13-,14-/m0/s1 |
InChI Key |
UJETWGFPSGKAAS-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC=C2C=C3[C@@H]([C@H](C=CC3=CC2=C1)O)O |
Canonical SMILES |
C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



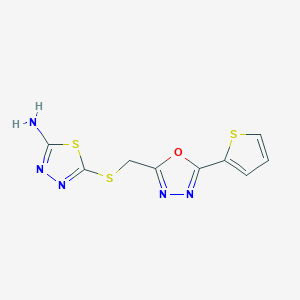
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14155438.png)




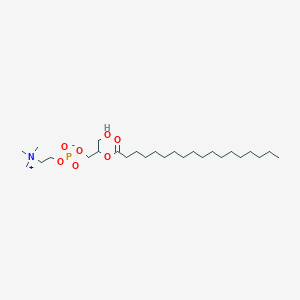
![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14155492.png)
